3-phenyl-N-propylprop-2-yn-1-amine

CAS No.: 889949-70-6

Cat. No.: VC2013992

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889949-70-6 |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 3-phenyl-N-propylprop-2-yn-1-amine |

| Standard InChI | InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,10-11H2,1H3 |

| Standard InChI Key | YWJIRTMAFSRUID-UHFFFAOYSA-N |

| SMILES | CCCNCC#CC1=CC=CC=C1 |

| Canonical SMILES | CCCNCC#CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

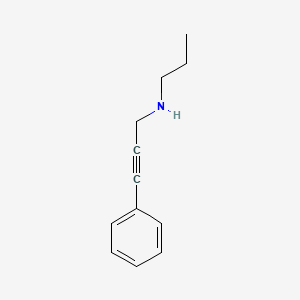

3-Phenyl-N-propylprop-2-yn-1-amine is an organic compound belonging to the propargylamine class, which features a characteristic propargyl group (prop-2-yn-1-yl) attached to an amine functionality. This specific compound contains a phenyl group at the terminal position of the alkyne and a propyl group attached to the nitrogen atom.

The compound is registered with CAS number 889949-70-6 and is also known by several synonyms including (3-phenyl-2-propyn-1-yl)propylamine . Its molecular structure consists of a phenyl ring connected to a triple bond (alkyne), which is further linked to a methylamine group that bears a propyl chain.

The molecular formula of 3-phenyl-N-propylprop-2-yn-1-amine is C12H15N, corresponding to a molecular weight of 173.25 g/mol . The compound can be represented by the following identifiers:

Table 1: Chemical Identifiers of 3-phenyl-N-propylprop-2-yn-1-amine

| Parameter | Value |

|---|---|

| CAS Number | 889949-70-6 |

| Molecular Formula | C12H15N |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 3-phenyl-N-propylprop-2-yn-1-amine |

| InChI | InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,10-11H2,1H3 |

| SMILES | CCCNCC#CC1=CC=CC=C1 |

| PubChem CID | 4717506 |

Physicochemical Properties

The compound 3-phenyl-N-propylprop-2-yn-1-amine exhibits specific physicochemical properties that are important for understanding its behavior in various chemical environments and potential applications.

Based on the structural features, this compound exists as a liquid at standard conditions . Although comprehensive physical property data for this specific compound is limited in the available literature, we can infer certain characteristics based on its molecular structure and similar compounds.

Table 2: Known and Predicted Physicochemical Properties

The presence of the phenyl group attached to an alkyne, combined with the secondary amine functionality, suggests that this compound would demonstrate both basic character due to the amine group and potential for π-stacking interactions through the aromatic and alkyne systems.

Synthesis Methods

The synthesis of 3-phenyl-N-propylprop-2-yn-1-amine can be achieved through several methodologies that are generally applicable to propargylamine derivatives. One of the most relevant approaches is the copper-catalyzed coupling reaction described in the literature.

Propargylamines, including 3-phenyl-N-propylprop-2-yn-1-amine, can be synthesized through copper-catalyzed reactions involving amines, α,β-unsaturated ketones, and terminal alkynes. This process involves a Michael addition followed by carbon-carbon bond cleavage and subsequent addition of in situ formed copper acetylides to iminium ion intermediates .

General Synthetic Procedure

The general procedure for synthesizing propargylamines like 3-phenyl-N-propylprop-2-yn-1-amine typically involves:

-

Combining CuCl (0.2 mmol), a secondary amine (2.0 mmol, propylamine in this case), an α,β-unsaturated ketone (2.0 mmol), and a terminal alkyne (phenylacetylene, 2.2 mmol) in toluene

-

Stirring the reaction mixture at 100°C for approximately 12 hours under nitrogen atmosphere

-

Processing the reaction mixture through extraction with dichloromethane

-

Purifying the crude product through column chromatography to obtain the desired propargylamine

This synthetic approach is particularly valuable as it provides access to di-, tri-, and tetrasubstituted propargylamines with yields ranging from 46% to 98% .

Alternative Synthetic Routes

Alternative methods for synthesizing propargylamines include:

-

Traditional approaches involving the amination of propargylic halides, phosphates, or triflates

-

Reactions of lithium acetylides or Grignard reagents with imines or their derivatives

-

Transition-metal-catalyzed three-component coupling reactions of aldehydes, amines, and alkynes (A3 coupling)

-

Copper(I)-catalyzed addition of alkynes to enamines

-

Microwave-assisted, three-component coupling reactions of ketones, alkynes, and primary amines (KA2 coupling)

Applications and Research Significance

As a member of the propargylamine family, 3-phenyl-N-propylprop-2-yn-1-amine holds significant potential for various applications in synthetic organic chemistry and pharmaceutical development.

Synthetic Building Block

Propargylamines serve as versatile building blocks widely used in organic synthesis, particularly for the preparation of:

-

Natural products with biological activity

-

Nitrogen-containing heterocycles

The unique structural features of 3-phenyl-N-propylprop-2-yn-1-amine, including the reactive triple bond and the secondary amine functionality, make it a valuable intermediate for further transformations including cycloaddition reactions, metal-catalyzed couplings, and functional group modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume